
2-amino-N-(2,4-diclorofenil)benzamida
Descripción general
Descripción
“2-amino-N-(2,4-dichlorophenyl)benzamide” belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of dichlorobenzamide derivatives involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C . Another method involves direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
Molecular Structure Analysis
The molecular formula of “2-amino-N-(2,4-dichlorophenyl)benzamide” is C13H10Cl2N2O, and its molecular weight is 281.14 .
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
El andamiaje de 2-aminotiazol, que es una estructura característica en el desarrollo de fármacos, tiene varias actividades biológicas, incluida la acción como agente anticancerígeno . Varios derivados basados en 2-aminotiazol se han utilizado para remediar diferentes tipos de enfermedades con una alta influencia terapéutica .
Actividad antioxidante
Se ha encontrado que los compuestos basados en 2-aminotiazol exhiben actividad antioxidante . Esto los hace útiles en el tratamiento de enfermedades donde el estrés oxidativo juega un papel importante.
Actividad antimicrobiana
Los derivados de 2-aminotiazol han mostrado una potente actividad antimicrobiana . Por ejemplo, los derivados de amida N-sustituida de tiazol mostraron una mejor actividad antibacteriana en comparación con los análogos de urea de tiazol fenil sustituidos correspondientes . Los compuestos fueron particularmente activos contra bacterias gram-positivas .
Actividad antiinflamatoria
Los compuestos de 2-aminotiazol también actúan como agentes antiinflamatorios . Esto los hace potencialmente útiles en el tratamiento de afecciones caracterizadas por inflamación.
Regulación del ciclo celular
La investigación ha demostrado que la 2-amino-N-(2,4-diclorofenil)benzamida puede afectar la expresión de proteínas relacionadas con la apoptosis y el ciclo celular en las células tumorales . Esto sugiere aplicaciones potenciales en la regulación del crecimiento y muerte celular.
Actividad antibacteriana
Se han sintetizado y evaluado nuevos derivados de tiazol 2,4-disustituidos funcionalizados con urea y amida por su actividad antibacteriana in vitro . La presencia de grupos halógenos como cloro o flúor mejoró la actividad antibacteriana de los compuestos recién sintetizados .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 2-amino-N-(2,4-dichlorophenyl)benzamide are the breakpoint cluster Abl (Bcr-Abl) and histone deacetylase (HDAC) . Bcr-Abl is a fusion protein with tyrosine kinase activity, which plays a crucial role in the pathogenesis of chronic myeloid leukemia. HDAC, on the other hand, is involved in the regulation of gene expression through its role in histone modification .
Mode of Action
2-amino-N-(2,4-dichlorophenyl)benzamide interacts with its targets by inhibiting their activity. It shows inhibitory activity against both Bcr-Abl and HDAC1 . By inhibiting these targets, the compound interferes with their normal function, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of Bcr-Abl and HDAC by 2-amino-N-(2,4-dichlorophenyl)benzamide affects multiple biochemical pathways. The inhibition of Bcr-Abl disrupts the signaling pathways that promote cell proliferation and survival, leading to the death of leukemia cells . The inhibition of HDAC, on the other hand, leads to an increase in the acetylation of histones, which can alter gene expression and induce cell cycle arrest and apoptosis .
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 2-amino-N-(2,4-dichlorophenyl)benzamide’s action include the induction of cell cycle arrest and apoptosis in cancer cells . These effects result from the compound’s inhibition of Bcr-Abl and HDAC, which disrupts the normal function of these proteins and leads to changes in cellular processes .
Propiedades
IUPAC Name |
2-amino-N-(2,4-dichlorophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-8-5-6-12(10(15)7-8)17-13(18)9-3-1-2-4-11(9)16/h1-7H,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGHRCOJLDAFAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90319294 | |
| Record name | 2-amino-N-(2,4-dichlorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90319294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34490-00-1 | |
| Record name | MLS000758555 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343557 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-N-(2,4-dichlorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90319294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



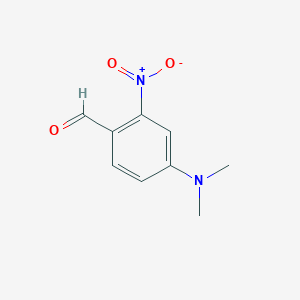
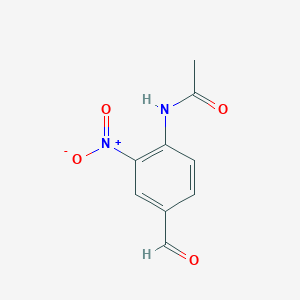
![4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1296339.png)

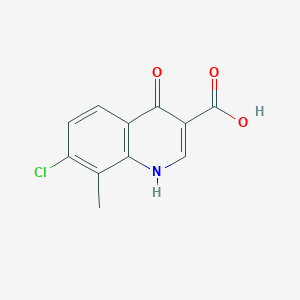


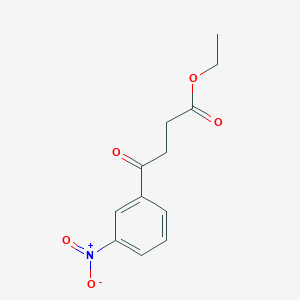
![1h-Pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B1296352.png)


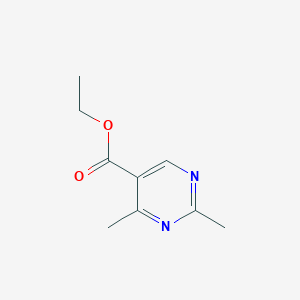
![3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}butanamide](/img/structure/B1296361.png)
